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Compound of Interest

Compound Name: 1-Oxaspiro[4.5]dec-2-ene

CAS No.: 1004-56-4

Cat. No.: B3044765

Get Quote

Executive Summary
Spirocyclic motifs are increasingly utilized in modern drug development to help molecules

escape the "flatland" of planar aromatic rings, thereby improving metabolic stability and target

specificity. However, the structural elucidation of these strained systems presents unique

analytical challenges.

As a Senior Application Scientist, I frequently evaluate the efficacy of different analytical

workflows for confirming the identity of complex heterocycles. This guide objectively compares

the performance of High-Field NMR (400 MHz) against standard Benchtop NMR (60–100 MHz)

for the structural validation of 1-Oxaspiro[4.5]dec-2-ene—a spirocyclic vinyl ether synthesized

via a spontaneous metathesis/isomerization sequence[1]. By analyzing the exact

H and

C NMR spectral data, this guide provides a self-validating framework for researchers to
optimize their analytical workflows.
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Analytical Strategy: Benchtop vs. High-Field NMR
Performance
When validating the synthesis of 1-Oxaspiro[4.5]dec-2-ene, selecting the correct NMR

platform is critical. While benchtop systems offer rapid turnaround times, they often fail to

resolve the complex spin systems inherent to spirocyclic compounds.

Performance Comparison Matrix
Analytical
Parameter

Benchtop NMR
(60–100 MHz)

High-Field NMR
(400+ MHz)

Impact on 1-
Oxaspiro[4.5]dec-2-
ene Elucidation

Spectral Resolution Low (Broad multiplets)
High (Fine

-coupling resolved)

High-field resolves the

critical 2.4 Hz allylic

coupling between H2,

H3, and H4.

Signal Overlap
High in aliphatic

regions
Minimal

Benchtop merges the

C4 allylic protons with

the C6–C10

cyclohexyl protons.

C Sensitivity
Poor for quaternary

carbons
Excellent

The C5 spiro carbon

(78.1 ppm) is difficult

to detect without high-

field sensitivity.

Throughput & Utility
High (Fume-hood

adjacent)
Medium (Core facility)

Benchtop is ideal for

crude reaction

monitoring; High-field

is mandatory for

publication.

High-Resolution Spectral Data (400 MHz, CDCl )
The following data represents the gold-standard reference for 1-Oxaspiro[4.5]dec-2-ene,

acquired on a 400 MHz spectrometer [1].
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Table 1: H NMR Spectral Assignments

Position

Chemical
Shift (

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Integration
Structural
Assignment

C2 6.20 dd 5.0, 2.4 1H

=CH–O (Vinyl

ether

-proton)

C3 4.74 dd 5.2, 2.6 1H

=CH–C (Vinyl

ether

-proton)

C4 2.33 t 2.4 2H

–CH

– (Allylic

protons)

C6–C10 1.75–1.60 m - 4H
Cyclohexyl

ring protons

C6–C10 1.58–1.35 m - 6H
Cyclohexyl

ring protons

Table 2: C NMR Spectral Assignments (101 MHz)
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Chemical Shift (

, ppm)
Carbon Type Structural Assignment

147.4 CH
C2 (Vinyl ether

-carbon)

98.4 CH
C3 (Vinyl ether

-carbon)

78.1 C C5 (Quaternary spiro carbon)

46.1 CH C4 (Allylic carbon)

40.7 CH Cyclohexyl carbons (C6, C10)

26.3 CH Cyclohexyl carbon (C8)

22.3 CH Cyclohexyl carbons (C7, C9)

Mechanistic Insights: The Causality of Chemical
Shifts
To ensure trustworthiness in spectral interpretation, one must understand the physical

chemistry driving these values:

Vinyl Ether Resonance Effects: The C2 carbon is highly deshielded (147.4 ppm) due to its

proximity to the electronegative oxygen. Conversely, the C3 carbon is unusually shielded for

an alkene (98.4 ppm). This is caused by the resonance donation of the oxygen lone pair into

the double bond (O–CH=CH

O

=CH–CH

), which drastically increases electron density at C3.
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Symmetry-Driven Signal Degeneracy: Although 1-Oxaspiro[4.5]dec-2-ene contains nine

distinct carbon atoms, the

C NMR spectrum only exhibits seven signals. This occurs due to the pseudo-axial symmetry
of the unsubstituted cyclohexyl ring. The plane of symmetry bisects the spiro carbon (C5)
and the distal carbon (C8), rendering C6/C10 (40.7 ppm) and C7/C9 (22.3 ppm) magnetically
equivalent.

Allylic Coupling: The triplet at 2.33 ppm (

= 2.4 Hz) for the C4 protons indicates that they couple almost equally to both the H2 and H3
alkene protons. Resolving this fine long-range coupling is the primary reason High-Field
NMR outperforms Benchtop systems for this molecule.

Experimental Protocol: Sample Preparation and
Acquisition
This self-validating protocol guarantees the detection of the elusive quaternary spiro carbon,

which often relaxes too slowly to be observed under standard default parameters.

Step 1: Sample Preparation Dissolve 15–20 mg of purified 1-Oxaspiro[4.5]dec-2-ene in 0.6

mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm
NMR tube.

Step 2: Shimming and Locking Insert the sample into a 400 MHz spectrometer. Lock the

magnetic field to the deuterium signal of CDCl

and perform automated gradient shimming (Z-axis) to ensure a homogeneous magnetic field.

Step 3:

H NMR Acquisition

Pulse Sequence: Standard 1D proton (zg30).

Spectral Width: 12 ppm (-2 to 10 ppm).
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Number of Scans (NS): 16.

Relaxation Delay (D1): 1.0 s.

Step 4:

C NMR Acquisition (Critical Step)

Pulse Sequence: Power-gated decoupling (zgpg30).

Number of Scans (NS): 512–1024.

Relaxation Delay (D1): Set to

2.0 s. Causality Note: The C5 spiro carbon lacks attached protons, depriving it of efficient
dipole-dipole relaxation mechanisms. A standard 1.0 s delay will saturate the signal, causing
the 78.1 ppm peak to disappear. Extending D1 ensures complete longitudinal relaxation (T1).

Step 5: Data Processing Apply a 0.3 Hz exponential line broadening (LB) for

H and 1.0 Hz for

C. Fourier transform, phase correct, and reference the spectra to the residual CHCl

peak (

H: 7.26 ppm,

C: 77.16 ppm).

Analytical Workflow Visualization
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1-Oxaspiro[4.5]dec-2-ene
Sample Prep (CDCl3)

Benchtop NMR
(60-100 MHz)

 Routine
Screening

High-Field NMR
(400+ MHz)

 Structural
Elucidation

Partial Resolution:
Alkene signals visible,

Aliphatic region merged.

Full Resolution:
J-coupling defined,

Allylic vs Cyclohexyl resolved.

Click to download full resolution via product page

Workflow comparing Benchtop and High-Field NMR resolution for spirocyclic ether elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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